molecular formula C15H21NO4 B3124488 Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate CAS No. 318510-90-6

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

Cat. No.: B3124488
CAS No.: 318510-90-6
M. Wt: 279.33 g/mol
InChI Key: JYJJPZSVJRHVJF-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is a methyl ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group attached to a para-substituted phenyl ring, connected via a propanoate linker. The Boc group serves as a transient protecting group for amines during synthetic processes, enhancing solubility and stability in organic reactions. This compound is a key intermediate in medicinal chemistry, particularly in peptide and peptidomimetic synthesis, where its structural flexibility allows for further functionalization .

Properties

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12-8-5-11(6-9-12)7-10-13(17)19-4/h5-6,8-9H,7,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJPZSVJRHVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate typically involves the esterification of 3-(4-aminophenyl)propanoic acid with methanol in the presence of an acid catalyst, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc2O). The reaction conditions usually include:

    Esterification: Methanol, acid catalyst (e.g., sulfuric acid), reflux.

    Protection: Di-tert-butyl dicarbonate, base (e.g., sodium hydroxide), room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale esterification using continuous flow reactors.
  • Efficient protection of the amino group using automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Trifluoroacetic acid (TFA), room temperature.

Major Products

    Oxidation: 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid.

    Reduction: 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanol.

    Substitution: 3-(4-aminophenyl)propanoate.

Scientific Research Applications

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core scaffold with several analogs, differing in substituents on the phenyl ring or ester group. Below is a detailed analysis of its structural and functional relationships with similar molecules.

Structural Modifications and Substitution Patterns

Table 1: Key Structural Analogs and Their Properties
Compound Name Phenyl Substituent Ester Group Molecular Formula Key Features/Applications Reference
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate None (para-NHBoc) Methyl C₁₆H₂₂NO₅ Boc-protected amine; intermediate
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate 4-Fluoro Ethyl C₁₆H₂₂FNO₄ Fluorinated analog; enhanced lipophilicity
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate 4-tert-Butyl Methyl C₁₉H₃₀NO₄ Bulky tert-butyl group; steric effects
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate 4-Benzyloxy Ethyl C₂₃H₂₈NO₅ Benzyloxy group; potential prodrug
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate 4-Methoxy Methyl C₁₆H₂₃NO₅ Methoxy substituent; electron-donating
Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate 4-Bromo Methyl C₁₅H₂₀BrNO₄ Bromine for cross-coupling reactions

Physicochemical Properties

  • Solubility and Stability: The methyl ester group generally enhances solubility in polar aprotic solvents (e.g., CH₂Cl₂, THF). Bulky substituents like tert-butyl (C₁₉H₃₀NO₄) reduce solubility but improve metabolic stability .
  • Spectral Data: NMR: Para-substituted phenyl protons appear as doublets (δ 7.05–7.31 ppm), while Boc methyl groups resonate at δ 1.30–1.41 ppm . HRMS: The Boc-protected methyl ester (C₁₆H₂₂NO₅) shows a calculated m/z of 336.2169, matching experimental data .

Biological Activity

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of a Boc-protected amine with a suitable carboxylic acid derivative. A detailed synthetic route can be found in supplementary materials from various studies, indicating high yields and purity through chromatographic techniques .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound, particularly as a potential inhibitor for various cancer-related enzymes. For instance, derivatives with modifications to the phenyl ring have shown promising results against lung cancer cell lines by inhibiting malate dehydrogenase (MDH) enzymes. The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range (e.g., IC50 = 0.94 ± 0.05 µM against MDH1) .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial effects of related compounds, revealing that modifications to the amino and phenolic groups significantly influence activity against various bacterial strains. Compounds similar to this compound displayed zones of inhibition ranging from 9 to 20 mm against specific pathogens .

The proposed mechanism for its biological activity includes:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor for enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Cell Cycle Arrest : Certain analogs have been reported to induce G1 phase arrest in cancer cells, leading to apoptosis.

Case Studies

  • Lung Cancer Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of lung cancer cell growth, correlating with structural modifications that enhanced binding affinity to target enzymes .
  • Antimicrobial Efficacy : Another investigation highlighted that compounds derived from this structure exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Activity Type
Compound AMDH10.94 ± 0.05Anticancer
Compound BMDH21.24 ± 0.13Anticancer
Compound CBacterial Strain X<10Antimicrobial

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityIC50 Change
Electron-withdrawing group at meta positionIncreased potencyDecreased IC50 by ~50%
Hydroxy substitution on phenyl ringDecreased activityIC50 >5 µM

Q & A

What are the optimal synthetic routes for Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate, and how are critical intermediates validated?

Basic Research Question
The compound is synthesized via a multi-step route involving condensation, reduction, and hydrolysis. A key intermediate, (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, is prepared by reacting 4-methyl-2-arylthiazole-5-carbaldehyde with the aminophenyl precursor under mild acidic conditions . NaBH₄ in acetonitrile selectively reduces the Schiff base intermediate to the secondary amine, followed by Boc-deprotection using HCl or TFA. Validation relies on NMR (¹H/¹³C) and mass spectrometry to confirm intermediates, with emphasis on monitoring the disappearance of the imine peak (~8.3 ppm) post-reduction .

How do researchers ensure regioselectivity and stereochemical integrity during the synthesis of derivatives from this compound?

Advanced Research Question
Regioselectivity in thiazole- or triazole-containing derivatives is achieved by controlling reaction kinetics (e.g., slow addition of NaBH₄ to prevent over-reduction) . Stereochemical integrity is maintained using chiral auxiliaries or enantiomerically pure starting materials. For example, (S)-configured amino acids are synthesized by retaining the Boc-protected chiral center during hydrolysis, verified via chiral HPLC or optical rotation measurements .

What analytical techniques are most effective for characterizing this compound and its analogs?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Identifies Boc-group protons (1.3–1.4 ppm for tert-butyl) and aromatic protons (6.8–7.4 ppm for phenyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ for C₁₅H₂₁NO₅ at 295.3309) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (1700–1750 cm⁻¹ for ester and Boc groups) .

How does the tert-butoxycarbonyl (Boc) group impact the compound’s stability and downstream applications in drug discovery?

Advanced Research Question
The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the amino group during coupling steps . However, its bulkiness may sterically hinder reactions with large electrophiles. Acid-labile deprotection (e.g., HCl in dioxane) allows selective removal without disrupting ester or aryl groups, making it ideal for iterative peptide synthesis . Stability studies show Boc-protected intermediates remain intact for >6 months at −20°C under anhydrous conditions .

What strategies address low yields or side-product formation during hydrolysis of the methyl ester to the carboxylic acid?

Advanced Research Question
Low yields during ester hydrolysis (e.g., LiOH/THF/H₂O) often arise from incomplete saponification or competing side reactions. Optimization includes:

  • Temperature Control : 0–5°C to minimize racemization .
  • Catalyst Use : DMAP or phase-transfer catalysts (e.g., TBAB) to accelerate reaction rates .
  • Workup Adjustments : Acidifying to pH 6–7 with HCl to precipitate the carboxylic acid, avoiding over-acidification that may degrade the Boc group . Purity is confirmed via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

How is this compound utilized in radiopharmaceutical development, particularly for PET imaging probes?

Advanced Research Question
The aryl amino group serves as a site for radiofluorination. For example, nucleophilic substitution with [¹⁸F]KF/K222 in DMSO at 100°C introduces ¹⁸F at the phenyl ring, creating tracers like [¹⁸F]FET-OMe for brain tumor imaging . Critical parameters include anhydrous conditions, precursor purity (>95%), and HPLC purification (C18 column, acetonitrile/water) to isolate the radiolabeled product .

How do researchers resolve contradictions in reported reaction conditions or yields across studies?

Advanced Research Question
Discrepancies in yields (e.g., 70% vs. 50% for NaBH₄ reductions) are addressed by:

  • Solvent Screening : Acetonitrile vs. methanol, where MeCN reduces byproduct formation .
  • Stoichiometry Adjustments : Excess NaBH₄ (1.5 equiv.) ensures complete imine reduction .
  • Catalytic Additives : Scandium triflate (5 mol%) improves selectivity in Schiff base formation .
    Reproducibility is validated by replicating protocols under inert atmospheres (N₂/Ar) and monitoring reaction progress via LC-MS .

What computational tools predict the binding affinity of derivatives targeting β-catenin/T-cell factor interactions?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions between thiazole-containing derivatives and β-catenin’s binding pocket. Key parameters include:

  • Docking Scores : ≤−7.0 kcal/mol for high-affinity inhibitors .
  • MM-PBSA Calculations : Estimate binding free energy (ΔG ≤ −30 kJ/mol) .
    Experimental validation involves surface plasmon resonance (SPR) to measure Kd values, correlating with computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
Reactant of Route 2
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Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

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